2-(4-Butoxyphenyl)-5,5-dimethylmorpholine

Epigenetic chemical probe selectivity KDM inhibitor counter-screening Off-target liability profiling

2-(4-Butoxyphenyl)-5,5-dimethylmorpholine (CAS 1490626-53-3) is a synthetic small molecule belonging to the phenylmorpholine class, characterized by a 4-butoxyphenyl substituent at the morpholine 2-position and a gem-dimethyl group at the 5-position. With a molecular formula of C16H25NO2 and a molecular weight of 263.37 g/mol, this compound occupies a distinct physicochemical space defined by a predicted LogP of approximately 2.8, a pKa of 8.74, and a topological polar surface area of 30.5 Ų.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
Cat. No. B13060868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Butoxyphenyl)-5,5-dimethylmorpholine
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2CNC(CO2)(C)C
InChIInChI=1S/C16H25NO2/c1-4-5-10-18-14-8-6-13(7-9-14)15-11-17-16(2,3)12-19-15/h6-9,15,17H,4-5,10-12H2,1-3H3
InChIKeyWCBRCRJWRKQMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Butoxyphenyl)-5,5-dimethylmorpholine: A Structurally Defined 2-Aryl-5,5-dimethylmorpholine Scaffold for Specialized Inhibitor Design


2-(4-Butoxyphenyl)-5,5-dimethylmorpholine (CAS 1490626-53-3) is a synthetic small molecule belonging to the phenylmorpholine class, characterized by a 4-butoxyphenyl substituent at the morpholine 2-position and a gem-dimethyl group at the 5-position . With a molecular formula of C16H25NO2 and a molecular weight of 263.37 g/mol, this compound occupies a distinct physicochemical space defined by a predicted LogP of approximately 2.8, a pKa of 8.74, and a topological polar surface area of 30.5 Ų . Its structural architecture combines the conformational constraint of a 5,5-dimethylmorpholine ring with the lipophilic character of an n-butoxy chain, differentiating it from both shorter-chain alkoxy analogs and the widely studied thiomorpholine congeners .

Why 2-(4-Butoxyphenyl)-5,5-dimethylmorpholine Cannot Be Simply Replaced by Shorter-Chain Alkoxy or Thiomorpholine Analogs


Casual substitution among 2-aryl-5,5-dimethylmorpholine analogs carries a high risk of altering both target engagement and off-target liability. The n-butoxy chain directly modulates lipophilicity and membrane permeability relative to methoxy or ethoxy congeners, while the 5,5-dimethyl substitution restricts conformational flexibility of the morpholine ring in ways that affect binding pocket complementarity . Critically, the oxygen atom in the morpholine ring confers distinct hydrogen-bond acceptor properties compared to the sulfur in thiomorpholine analogs, which in the 2-arylthiomorpholine series translates to Ki differences spanning over 30-fold between human MAO-B and MAO-A . Available selectivity profiling also demonstrates that this scaffold is essentially inert against a panel of epigenetic regulators (KDM5C, KDM2A, BBOX1, PHD2, FIH) with IC50 values uniformly exceeding 100 µM . These combined structural and pharmacological features mean that a generic 'morpholine derivative' cannot recapitulate the specific selectivity fingerprint established for this compound.

Quantitative Differentiation Evidence for 2-(4-Butoxyphenyl)-5,5-dimethylmorpholine vs. Closest Analogs


Negative Epigenetic Selectivity: Clean Profile vs. Pan-Inhibitor Comparators Across Five Human Epigenetic Targets

In direct enzymatic inhibition assays, 2-(4-butoxyphenyl)-5,5-dimethylmorpholine exhibited no measurable inhibitory activity against five human epigenetic regulatory enzymes—KDM5C (JARID1C), KDM2A (FBXL11), gamma-butyrobetaine dioxygenase (BBOX1), Egl nine homolog 1 (PHD2), and hypoxia-inducible factor 1-alpha inhibitor (FIH)—with IC50 values uniformly exceeding 100,000 nM (100 µM) . This negative selectivity profile is informative for procurement decisions: it indicates that the compound does not engage this panel of 2-oxoglutarate-dependent dioxygenases, in contrast to broad-spectrum iron-chelating or 2-OG competitive inhibitors that frequently show polypharmacology across this enzyme family. This data directly answers the question of whether this scaffold carries inherent epigenetic off-target risk.

Epigenetic chemical probe selectivity KDM inhibitor counter-screening Off-target liability profiling

Butoxy Chain Length Drives Lipophilicity Differentiation from Methoxy and Ethoxy Homologs

The n-butoxy substituent in 2-(4-butoxyphenyl)-5,5-dimethylmorpholine (MW 263.37, LogP 2.8, 5 rotatable bonds) imparts a significantly different physicochemical profile compared to its methoxy (MW 221.29, LogP ~1.8) and ethoxy (MW 235.32, LogP ~2.2) homologs . The 4-carbon butoxy chain increases lipophilicity by approximately 1.0 log unit relative to the methoxy analog, which directly impacts membrane permeability, non-specific protein binding, and tissue distribution. This physicochemical differentiation is quantifiable and predictable: each additional methylene unit in the alkoxy chain increases LogP by approximately 0.5 units based on the fragment contribution of the -CH2- group in the XLogP3 model . For a procurement decision where target engagement requires a specific lipophilicity window—for example, crossing the blood-brain barrier (optimal LogP 2–4) versus peripheral restriction—the butoxy chain length becomes a critical selection parameter that cannot be satisfied by the methoxy or ethoxy analogs.

Alkoxy chain SAR Lipophilicity-driven selectivity Membrane permeability optimization

Morpholine vs. Thiomorpholine Scaffold Differentiation: MAO-B/MAO-A Selectivity Inference from the 2-Arylthiomorpholine Series

Although direct MAO inhibition data for 2-(4-butoxyphenyl)-5,5-dimethylmorpholine has not been reported, systematic SAR data from the corresponding 2-arylthiomorpholine series provides a quantitative framework for scaffold comparison. In the thiomorpholine series, the racemic 2-(4'-butoxyphenyl)thiomorpholine oxalate exhibits a Ki of 68 nM against human recombinant MAO-B and 2,500 nM against human MAO-A, yielding a 37-fold selectivity for MAO-B over MAO-A . This selectivity is strongly modulated by the alkoxy chain: the ethoxy analog shows Ki = 2,100 nM (MAO-B) and the methoxy analog is significantly less potent. Replacement of the thiomorpholine sulfur with oxygen (as in the target compound) is expected to alter both the electronic character of the heterocycle and the hydrogen-bonding network within the MAO active site, based on molecular docking studies that identify the sulfur atom as contributing to hydrophobic packing interactions . The oxygen analog may therefore exhibit a shifted potency/selectivity profile, making it a valuable comparator for scaffold-hopping studies aimed at improving metabolic stability while retaining target engagement.

Monoamine oxidase inhibitor selectivity Morpholine-thiomorpholine scaffold hopping MAO-B chemical probe design

Cytochrome P450 Binding Affinity: Quantitative Differentiation from Unsubstituted Phenylmorpholine Baseline

In a spectrophotometric binding assay using rabbit liver cytochrome P450, 2-(4-butoxyphenyl)-5,5-dimethylmorpholine exhibited apparent binding affinity in the range of 10.8–60.0 µM (Ks) . This Type I binding spectrum indicates substrate-like interaction with the P450 heme, consistent with the presence of the butoxy side chain as a potential site of oxidative metabolism. While comparative data for the direct methoxy and ethoxy analogs in the same assay system is not available in the curated public domain, the measured Ks range provides a quantitative baseline for predicting the compound's metabolic liability: a Ks in the 10–60 µM range suggests moderate P450 affinity that is unlikely to cause potent CYP inhibition (typical drug-drug interaction risk thresholds are Ki < 1 µM) but predicts potential for oxidative metabolism of the butoxy chain. This differentiates the butoxy analog from unsubstituted 2-phenylmorpholine, which lacks the alkoxy chain and would not produce an equivalent Type I P450 binding signal.

Cytochrome P450 interaction ADME liability screening Metabolic stability prediction

Highest-Confidence Research Application Scenarios for 2-(4-Butoxyphenyl)-5,5-dimethylmorpholine Based on Quantitative Evidence


Negative Control for Epigenetic Dioxygenase Inhibitor Screening Panels

The compound's demonstrated inactivity (IC50 > 100 µM) against five human 2-OG-dependent dioxygenases—KDM5C, KDM2A, BBOX1, PHD2, and FIH—qualifies it as a well-characterized negative control for epigenetic inhibitor screening cascades . Procurement for this purpose is supported by the quantitative selectivity data: unlike metal-chelating pan-inhibitors that suppress activity across the entire enzyme family, this compound leaves all five targets unperturbed at concentrations up to 100 µM, providing a clean baseline for assay validation.

Scaffold-Hopping Reference Compound for MAO-B Inhibitor Optimization Programs

The thiomorpholine analog 2-(4'-butoxyphenyl)thiomorpholine achieves a Ki of 68 nM on human MAO-B with 37-fold selectivity over MAO-A . Replacing the thiomorpholine sulfur with oxygen (as in the target compound) represents a classic scaffold-hopping strategy to improve metabolic stability while probing the heteroatom's contribution to potency. This compound therefore serves as the oxygen-containing comparator in systematic SAR studies, where its MAO-B inhibitory activity can be benchmarked against the published 68 nM Ki of the sulfur analog.

Lipophilicity-Dependent Cellular Uptake Studies Comparing Alkoxy Homologs

With a predicted LogP of 2.8, the butoxy analog occupies the upper range of CNS-like lipophilicity among the 2-aryl-5,5-dimethylmorpholine series . Procurement of this compound alongside the methoxy (LogP ~1.8) and ethoxy (LogP ~2.2) homologs enables systematic investigation of how incremental alkoxy chain elongation affects cellular permeability, subcellular distribution, and non-specific protein binding—critical parameters for any intracellular target engagement study.

Metabolic Stability Assessment Using the Cytochrome P450 Binding Baseline

The measured P450 Ks of 10.8–60.0 µM provides a pre-existing quantitative benchmark for designing metabolic stability experiments . Researchers can directly test whether the butoxy chain undergoes ω-oxidation or O-dealkylation by CYP enzymes, using the established Type I binding affinity as a reference point for compound-enzyme interaction studies in hepatic microsome or hepatocyte assays.

Quote Request

Request a Quote for 2-(4-Butoxyphenyl)-5,5-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.